Amdizalisib

Description

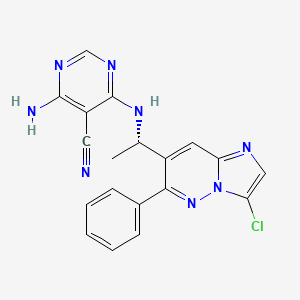

Structure

3D Structure

Properties

CAS No. |

1894229-05-0 |

|---|---|

Molecular Formula |

C19H15ClN8 |

Molecular Weight |

390.8 g/mol |

IUPAC Name |

4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |

InChI Key |

WKDBRCUUDXLTIM-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |

Canonical SMILES |

CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Amdizalisib: A Deep Dive into its Mechanism of Action in B-Cell Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Amdizalisib (HMPL-689) is an orally administered, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is currently under clinical investigation for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.

The PI3Kδ Signaling Pathway: A Critical Hub in B-Cell Function and Malignancy

The PI3K family of lipid kinases plays a crucial role in regulating cellular processes such as proliferation, survival, and migration. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of PI3Kδ is primarily restricted to hematopoietic cells, where it serves as a central node in B-cell development and function.[6]

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, involving the activation of kinases like Lyn and Syk.[3][5] This leads to the recruitment and activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The activation of the PI3K/AKT/mTOR pathway is fundamental for the survival and proliferation of B-cells.[1]

In many B-cell malignancies, there is an aberrant, continuous activation of the BCR signaling pathway, leading to uncontrolled proliferation and survival of the malignant cells.[2][3][7] This renders the PI3Kδ isoform a highly attractive therapeutic target for these cancers.[3][5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of PI3Kδ.[7] By binding to the ATP-binding pocket of the PI3Kδ enzyme, it prevents the phosphorylation of PIP2 to PIP3, thereby effectively shutting down the downstream signaling cascade. This inhibition of the PI3K/AKT pathway leads to the induction of apoptosis and a reduction in the proliferation of malignant B-cells. Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various B-cell lymphoma models.[2]

Preclinical Efficacy and Selectivity

This compound has demonstrated high potency and selectivity for the PI3Kδ isoform in a variety of preclinical assays. This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

| Parameter | Value | Reference |

| PI3Kδ Inhibition (IC50) | ||

| Biochemical, cellular, and human whole blood assays | 0.8 - 3 nM | [2] |

| Selectivity | ||

| Over other PI3K isoforms | >250-fold | [2] |

| Over 319 other protein kinases (at 1 µM) | No significant inhibition | [2] |

| Cell Viability Inhibition (IC50) | ||

| B-cell lymphoma cell lines | 0.005 - 5 µM | [2] |

| CYP Inhibition (IC50) | ||

| CYP2C8 | 30.4 µM | [8][9] |

| CYP2C9 | 10.7 µM | [8][9] |

In addition to its single-agent activity, preclinical studies have shown that this compound can significantly enhance the anti-tumor effects of standard-of-care and other targeted agents in multiple B-cell lymphoma models, both in vitro and in vivo.[2]

Experimental Protocols

The preclinical characterization of this compound involved a range of standard and specialized assays to determine its potency, selectivity, and cellular effects.

Kinase Activity Assay:

-

Methodology: The kinase activity of PI3Kδ and other isoforms was measured using the Transcreener™ Fluorescence Polarization assay.[2] This assay quantifies the ADP produced during the kinase reaction. The inhibitor is incubated with the kinase and ATP, and the reaction is initiated by adding the substrate (e.g., PIP2). The amount of ADP generated is inversely proportional to the fluorescence polarization signal, allowing for the calculation of IC50 values.

Kinome Selectivity Profiling:

-

Methodology: The selectivity of this compound was evaluated against a broad panel of protein kinases (e.g., Eurofins KinaseProfiler™ panel).[2] The compound is tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel. The percentage of inhibition is determined, providing a comprehensive profile of the drug's specificity.

Cell-Based Phosphorylation Assay:

-

Methodology: The effect of this compound on the phosphorylation of downstream targets like AKT was assessed using high-content imaging systems such as the Acumen Explorer.[2] B-cell lymphoma cell lines are treated with varying concentrations of this compound, followed by stimulation to activate the PI3K pathway. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated AKT (p-AKT). The fluorescence intensity is quantified to determine the extent of pathway inhibition.

Cell Viability Assay:

-

Methodology: The impact of this compound on the survival of B-cell lymphoma cell lines was determined using assays like CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8.[2] These assays measure ATP content or metabolic activity, respectively, as indicators of cell viability. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The luminescent or colorimetric signal is then measured to calculate the IC50 for cell survival.

Pharmacokinetics and Clinical Development

Preclinical studies have revealed that this compound possesses a favorable pharmacokinetic profile, characterized by good oral absorption, low to moderate clearance, and high plasma protein binding (approximately 90%).[4][5][8][9] These properties support its clinical development as an oral therapeutic agent.

This compound is being evaluated in several clinical trials. A Phase II registration study is ongoing in China for patients with relapsed or refractory follicular lymphoma and marginal zone lymphoma (NCT04849351).[2][5] Additionally, a Phase I/Ib study is being conducted in the U.S. and Europe for patients with relapsed or refractory non-Hodgkin's lymphoma (NCT03786926).[3] Based on promising early clinical data, this compound has been granted Breakthrough Therapy Designation in China for the treatment of relapsed and refractory follicular lymphoma.[2][3]

Conclusion

This compound is a next-generation, highly selective PI3Kδ inhibitor that targets a key survival pathway in B-cell malignancies. Its potent and specific mechanism of action, coupled with a favorable pharmacokinetic profile, has led to promising preclinical and early clinical results. By effectively blocking the aberrant signaling downstream of the B-cell receptor, this compound holds significant potential as a valuable therapeutic option, both as a monotherapy and in combination with other agents, for patients with various B-cell lymphomas. Ongoing clinical trials will further elucidate its efficacy and safety profile in this patient population.

References

- 1. This compound (HMPL-689) | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]

- 4. Marginal Zone Lymphoma Pipeline Report 2025: Promising Drugs and MOA Innovations Reshape Future Treatment Approaches | DelveInsight [barchart.com]

- 5. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]

- 6. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]

- 9. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Amdizalisib: A Technical Guide to a Novel PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Developed by HUTCHMED (China) Limited, this compound has emerged as a promising therapeutic agent for hematological malignancies, particularly relapsed or refractory follicular lymphoma (FL).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including B-cell malignancies.[4] By specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, this compound aims to achieve a more favorable safety profile compared to pan-PI3K inhibitors.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Synthesis

This compound was discovered and developed by HUTCHMED as a novel small molecule inhibitor of PI3Kδ.[1][7] Its chemical name is 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile.[5]

Chemical Synthesis

The synthesis of this compound and related imidazopyridazine compounds as PI3K inhibitors is described in patent WO2016045591A1.[8] The general synthetic scheme involves the construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the pyrimidine and phenyl moieties.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The targeted inhibition of PI3Kδ is designed to minimize off-target effects and preserve normal cell signaling in non-hematopoietic tissues.[5]

Preclinical Studies

This compound has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.

Pharmacokinetics

Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.[1] this compound demonstrated good oral absorption and low to moderate clearance in these species.[1] It has high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).[1] Plasma protein binding is high, at approximately 90%.[1] The drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) |

| Mouse | Oral | 10 | 0.5 | 1230 | 3450 |

| Rat | Oral | 5 | 2 | 450 | 2300 |

| Dog | Oral | 2 | 1 | 320 | 1800 |

| Monkey | Oral | 2 | 2 | 280 | 1600 |

| Data are representative values from preclinical studies.[1] |

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against PI3Kδ in biochemical and cellular assays.[10]

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | PI3Kδ | 0.8 - 3 |

| Cellular Assay (AKT phosphorylation) | Various B-cell lymphoma lines | 1 - 10 |

| Cell Viability Assay | Various B-cell lymphoma lines | 0.005 - 5000 |

| Data compiled from preclinical studies.[10] |

Clinical Development

This compound is currently in Phase II clinical development for the treatment of hematological malignancies.[1]

Phase I/Ib Studies

Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in patients with relapsed or refractory lymphomas.[11] The studies showed that this compound was well-tolerated with a manageable toxicity profile and demonstrated single-agent clinical activity.[11]

Phase II Registration Trial

A pivotal Phase II registration trial (NCT04849351) was initiated to evaluate the efficacy and safety of this compound monotherapy in patients with relapsed or refractory follicular lymphoma.[3] The primary endpoint of the study is the objective response rate (ORR).[3]

Table 3: Key Clinical Trials of this compound

| Trial Identifier | Phase | Status | Indication | Key Endpoints |

| NCT03128164 | I/Ib | Completed | Relapsed/Refractory Lymphoma | Safety, Tolerability, RP2D, PK, Efficacy |

| NCT04849351 | II | Ongoing | Relapsed/Refractory Follicular Lymphoma | Objective Response Rate (ORR) |

| NCT03786926 | I/Ib | Ongoing | Relapsed/Refractory NHL (US/EU) | Safety, Tolerability, Efficacy |

| Information sourced from clinical trial registries.[3][11] |

Experimental Protocols

Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

The inhibitory activity of this compound against PI3Kδ was determined using the Transcreener™ ADP² FP Assay.

-

Reaction Setup: The kinase reaction is performed in a multiwell plate. Each well contains PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of this compound in a suitable buffer.

-

Incubation: The reaction mixture is incubated at room temperature to allow the kinase reaction to proceed.

-

Detection: The Transcreener™ ADP² FP detection mix, containing an ADP antibody and a fluorescent tracer, is added to each well.

-

Measurement: The fluorescence polarization (FP) is measured using a plate reader. The amount of ADP produced is inversely proportional to the FP signal.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The effect of this compound on the viability of B-cell lymphoma cell lines was assessed using the CellTiter-Glo® assay.

-

Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The IC50 values are determined from the dose-response curves.

AKT Phosphorylation Assay

The inhibition of AKT phosphorylation in cells treated with this compound was measured to confirm its mechanism of action.

-

Cell Treatment: B-cell lymphoma cells are treated with different concentrations of this compound for a defined time.

-

Cell Lysis: The cells are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

Western Blotting or ELISA: The levels of phosphorylated AKT (p-AKT) and total AKT are determined using specific antibodies via Western blotting or a quantitative ELISA-based method.

-

Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of inhibition of the PI3K pathway.

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with a well-characterized preclinical profile and encouraging early clinical data in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this compound, serving as a valuable resource for researchers and clinicians in the field of oncology.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. ch.promega.com [ch.promega.com]

- 6. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Amdizalisib: A Technical Guide to a Novel Selective PI3K Delta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable, potent, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by HUTCHMED, this compound is an ATP-competitive inhibitor that targets a critical component of the B-cell receptor (BCR) signaling pathway.[4] The aberrant activation of the PI3Kδ signaling pathway is a key driver in the proliferation and survival of malignant B-cells, making it a promising therapeutic target for various B-cell malignancies.[5][6]

Due to its high selectivity for the PI3Kδ isoform and favorable pharmacokinetic profile, this compound holds the potential for an improved benefit-risk profile compared to other agents in its class.[2][7] It has been granted Breakthrough Therapy Designation in China for the treatment of relapsed or refractory follicular lymphoma (FL) and is under investigation in multiple clinical trials for various non-Hodgkin's lymphoma (NHL) subtypes, including FL and marginal zone lymphoma (MZL).[5][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases is crucial for regulating cellular processes such as growth, proliferation, survival, and migration. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the δ and γ isoforms is primarily restricted to hematopoietic cells.[9]

PI3Kδ is a central node in the B-cell receptor (BCR) signaling cascade.[3] Upon antigen binding to the BCR, a signaling cascade is initiated that leads to the activation of PI3Kδ.[2][7] Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival, proliferation, and growth by phosphorylating a multitude of substrates.[10] In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell proliferation.

This compound selectively binds to the ATP-binding pocket of the PI3Kδ isoform, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the activation of the downstream PI3K/AKT signaling pathway, thereby inhibiting the proliferation and inducing cell death in malignant B-cells that rely on this pathway for survival.[10]

Figure 1: PI3Kδ Signaling Pathway and this compound's Point of Inhibition.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

The following table summarizes the inhibitory activity of this compound against PI3K isoforms and in cellular assays.

| Target / Assay | IC₅₀ Value | Selectivity vs. Other Isoforms | Reference |

| PI3Kδ | 0.8 - 3 nM | - | [5] |

| PI3Kα, β, γ | Not specified | >250-fold vs. PI3Kδ | [5] |

| B-cell Lymphoma Cell Lines (Viability) | 0.005 - 5 µM | - | [5] |

Note: Specific IC₅₀ values for PI3Kα, PI3Kβ, and PI3Kγ were not available in the reviewed public literature, but selectivity is reported to be greater than 250-fold compared to PI3Kδ.

Table 2: Preclinical Pharmacokinetic Profile of this compound

Pharmacokinetic parameters of this compound were evaluated across multiple preclinical species following a single oral (PO) or intravenous (IV) administration.

| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | T½ (h) | F (%) | Reference |

| Mouse | 1 mg/kg IV | 12.3 | 1.8 | 2.5 | - | [11] |

| 5 mg/kg PO | - | - | 2.4 | 82.7 | [11] | |

| Rat | 5 mg/kg IV | 11.2 | 2.7 | 4.0 | - | [11] |

| 25 mg/kg PO | - | - | 5.3 | 68.3 | [11] | |

| Dog | 0.5 mg/kg IV | 2.7 | 1.9 | 9.0 | - | [11] |

| 0.5 mg/kg PO | - | - | 9.7 | 81.3 | [11] | |

| Monkey | 0.5 mg/kg IV | 3.5 | 1.3 | 5.2 | - | [11] |

| 2 mg/kg PO | - | - | 5.5 | 50.1 | [11] |

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; F: Bioavailability.

Table 3: Human Pharmacokinetic Profile of this compound (Phase I)

The following parameters were determined in healthy Chinese male volunteers after a single 30 mg oral dose.[4]

| Parameter | Value | Reference |

| Cmax (ng/mL) | 244 ± 48.9 | [4] |

| Tmax (h) | 2.5 (median) | [4] |

| AUC₀-t (h·ng/mL) | 1870 ± 474 | [4] |

| Plasma Protein Binding | ~90% | [11] |

| Primary Excretion Route | Feces (62.1%) and Urine (37.2%) | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 4: Summary of Key Clinical Trials

This compound is being evaluated in several clinical trials for B-cell malignancies.

| Trial Identifier | Phase | Indication | Primary Endpoint(s) | Status | Reference |

| NCT03128164 | I | Relapsed/Refractory Lymphoma | MTD, Safety, PK | Ongoing | [2] |

| NCT04849351 | II | Relapsed/Refractory Follicular Lymphoma & Marginal Zone Lymphoma | Objective Response Rate (ORR) | Enrollment Complete | [8] |

| NCT03786926 | I/Ib | Relapsed/Refractory Non-Hodgkin's Lymphoma | Safety, Tolerability, RP2D | Ongoing | [2] |

MTD: Maximum Tolerated Dose; PK: Pharmacokinetics; RP2D: Recommended Phase 2 Dose. Efficacy data from these trials, including specific ORR and Complete Response Rate (CRR) percentages, are anticipated to be presented at future medical conferences.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of a selective kinase inhibitor like this compound.

Kinase Activity Assay (Transcreener® Fluorescence Polarization Assay)

This assay quantifies kinase activity by detecting the ADP produced during the phosphorylation reaction.[6]

-

Principle: The assay is a competitive immunoassay for ADP. A highly specific antibody to ADP is used, along with a fluorescent tracer. ADP produced by the target kinase competes with the tracer for antibody binding. This results in a decrease in fluorescence polarization (FP), which is proportional to the amount of ADP produced and thus the kinase activity.

-

Materials:

-

Purified recombinant PI3Kδ enzyme.

-

Substrate (e.g., PIP2).

-

ATP.

-

This compound (or other test inhibitors) at various concentrations.

-

Transcreener® ADP² FP Assay Kit (containing ADP Antibody, ADP Alexa633 Tracer, Stop & Detect Buffer).

-

384-well, low-volume, black assay plates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

In the assay plate, add 5 µL of a 2x concentration of the test inhibitor (this compound) diluted in reaction buffer. For controls, add buffer only.

-

Add 2.5 µL of a 4x concentration of the substrate/ATP mix (e.g., 40 µM PIP2, 40 µM ATP) to all wells.

-

Initiate the reaction by adding 2.5 µL of a 4x concentration of PI3Kδ enzyme.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Prepare the ADP Detection Mix by diluting the ADP Antibody and ADP Tracer in Stop & Detect Buffer as per the kit instructions.

-

Add 10 µL of the ADP Detection Mix to each well to stop the enzyme reaction.

-

Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a microplate reader using excitation and emission wavelengths appropriate for the Alexa Fluor® 633 tracer (e.g., 630 nm excitation, 670 nm emission).

-

Convert raw FP values to ADP concentration using a standard curve.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

-

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6]

-

Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, consequently, the number of viable cells.[1][5]

-

Materials:

-

B-cell lymphoma cell lines (e.g., SU-DHL-6, WSU-DLCL2).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well or 384-well opaque-walled plates.

-

This compound at various concentrations.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit.

-

Luminometer.

-

-

Procedure:

-

Cell Plating:

-

Harvest and count cells. Seed the cells into opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of medium).

-

Include control wells with medium only for background measurement.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound. Add 10 µL of each dilution (or vehicle control) to the appropriate wells.

-

Incubate the plate for an extended period (e.g., 72 hours) at 37°C, 5% CO₂.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percent viability against the log of this compound concentration and calculate the IC₅₀ value using a sigmoidal dose-response curve fit.

-

-

B-Cell Activation Assay (Flow Cytometry)

This method evaluates the ability of this compound to inhibit B-cell activation by measuring the expression of surface markers like CD86.[6]

-

Principle: B-cell activation, induced by stimuli such as anti-IgM, leads to the upregulation of co-stimulatory molecules like CD86 on the cell surface. Flow cytometry uses fluorescently labeled antibodies to detect and quantify the expression of these markers on a per-cell basis. A reduction in CD86 expression in the presence of this compound indicates inhibition of the activation pathway.

-

Materials:

-

Isolated primary B-cells or whole blood.

-

Stimulant (e.g., F(ab')₂ anti-human IgM).

-

This compound at various concentrations.

-

Fluorescently conjugated antibodies (e.g., anti-CD19-PerCP, anti-CD86-PE).

-

FACS buffer (PBS + 1% BSA + 0.1% sodium azide).

-

RBC Lysis Buffer (if using whole blood).

-

Flow cytometer.

-

-

Procedure:

-

Cell Treatment and Stimulation:

-

Pre-incubate isolated B-cells or whole blood samples with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Add the B-cell stimulant (e.g., anti-IgM) to the samples. Include an unstimulated control.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Antibody Staining:

-

Harvest the cells and wash with cold FACS buffer. If using whole blood, perform RBC lysis according to the manufacturer's protocol.

-

Resuspend the cell pellet in FACS buffer containing the fluorescently labeled antibodies (e.g., anti-CD19 and anti-CD86).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the B-cell population using the CD19 marker.

-

Within the CD19+ gate, quantify the median fluorescence intensity (MFI) of the CD86 signal.

-

Determine the inhibition of CD86 upregulation by this compound relative to the stimulated vehicle control.

-

-

Human B-Cell Lymphoma Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.[6]

-

Principle: Human B-cell lymphoma cells are implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice), which lack a functional immune system and will not reject the human cells. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.[10]

-

Materials:

-

Immunocompromised mice (e.g., 6-8 week old female NSG mice).

-

Human B-cell lymphoma cell line (e.g., Pfeiffer, WSU-DLCL2) or patient-derived tumor tissue.

-

Matrigel or similar basement membrane matrix.

-

This compound formulated for oral gavage.

-

Vehicle control solution.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Tumor Implantation:

-

Harvest lymphoma cells and resuspend them in a sterile solution (e.g., PBS) mixed 1:1 with Matrigel.

-

Inject a defined number of cells (e.g., 5-10 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via oral gavage once daily.

-

-

Efficacy Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) percentage at the end of the study.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

-

-

Experimental and Clinical Development Workflow

The development of a targeted inhibitor like this compound follows a structured path from initial discovery to clinical application. This workflow ensures a thorough evaluation of the compound's potency, selectivity, safety, and efficacy.

Figure 2: Generalized Workflow for the Development of this compound.

References

- 1. HUTCHMED - Our Pipeline [hutch-med.com]

- 2. Positive early results for amivantamab plus lazertinib in NSCLC [dailyreporter.esmo.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HUTCHMED - ASH2020: Results from a Phase 1 Dose Escalation Study of HMPL-689, a Selective Oral PI3Kδ Inhibitor, in Chinese Patients with Relapsed/Refractory Lymphomas [hutch-med.com]

- 6. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]

- 7. hutch-med.com [hutch-med.com]

- 8. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ESMO 2021—my top three abstracts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esmo.org [esmo.org]

- 11. Life expectancy of follicular lymphoma patients in complete response at 30 months is similar to that of the Spanish general population - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Amdizalisib (HMPL-689): A Technical Guide for Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a novel, highly potent, and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell development, activation, and survival.[1] Its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies, making it a compelling therapeutic target.[1] Preclinical studies have demonstrated that this compound possesses favorable pharmacokinetic properties and potent anti-tumor activity in various lymphoma models, supporting its clinical development for the treatment of hematological cancers.[2][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, along with detailed experimental methodologies.

Mechanism of Action

This compound selectively inhibits the PI3Kδ enzyme, which is a key component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon BCR activation, PI3Kδ is recruited and activated, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5] The activation of the PI3K/AKT pathway promotes cell survival, proliferation, and differentiation.[5] By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to the suppression of AKT phosphorylation and subsequent downstream signaling, ultimately inducing apoptosis in malignant B-cells.[1][6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Amdizalisib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] This targeted mechanism of action positions this compound as a promising therapeutic agent in the treatment of certain hematological malignancies, particularly B-cell lymphomas, where the PI3Kδ signaling pathway is a critical driver of cell proliferation and survival. This document provides an in-depth technical overview of the molecular structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental methodologies and a visualization of its targeted signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, with the (S)-enantiomer being the active form.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C19H15ClN8 | --INVALID-LINK-- |

| IUPAC Name | 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile | --INVALID-LINK-- |

| Molecular Weight | 390.83 g/mol | --INVALID-LINK-- |

| CAS Number | 1894229-05-0 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | 10 mM in DMSO | --INVALID-LINK-- |

| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months. | --INVALID-LINK-- |

Mechanism of Action and Selectivity

This compound is a highly selective inhibitor of the PI3Kδ isoform. The PI3K family of lipid kinases are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells.[2] In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3Kδ and its downstream effector, Akt, which promotes cell survival and proliferation.[3][4]

By selectively targeting PI3Kδ, this compound is designed to minimize off-target effects associated with the inhibition of other PI3K isoforms, such as hyperglycemia, which can be a consequence of PI3Kα inhibition.[2]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Reference |

| PI3Kδ | 1 nM (at 1 mM ATP) | --INVALID-LINK-- |

| PI3Kα | >20,000-fold selectivity vs PI3Kδ | --INVALID-LINK-- |

| PI3Kβ | >20,000-fold selectivity vs PI3Kδ | --INVALID-LINK-- |

| PI3Kγ | >20,000-fold selectivity vs PI3Kδ | --INVALID-LINK-- |

Note: The IC50 value for PI3Kδ is for Parsaclisib, a highly selective PI3Kδ inhibitor with a similar profile to this compound. Specific IC50 values for this compound against all isoforms are not publicly available.

Below is a diagram illustrating the PI3Kδ signaling pathway in B-cell lymphoma and the point of inhibition by this compound.

References

Investigating the Antineoplastic Activity of Amdizalisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies. By targeting PI3Kδ, this compound effectively disrupts downstream signaling cascades, including the AKT pathway, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells. Preclinical and clinical studies have demonstrated its promising antineoplastic activity in various hematological cancers, particularly relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL). This technical guide provides an in-depth overview of the antineoplastic properties of this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its antineoplastic effects by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[1][2] In normal B-cells, the BCR signaling pathway is tightly regulated. However, in many B-cell malignancies, this pathway is constitutively active, promoting cell survival and proliferation.[1]

Upon binding to the B-cell receptor, a signaling cascade involving Lyn and Syk tyrosine kinases is initiated, leading to the activation of PI3Kδ.[1][3] PI3Kδ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes, including cell cycle progression, survival, and metabolism, often through the mTOR pathway.[4][5]

This compound, by competitively binding to the ATP-binding site of PI3Kδ, blocks the production of PIP3.[6] This abrogation of PI3Kδ signaling leads to decreased AKT activation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their survival.[7] The high selectivity of this compound for the δ isoform is designed to minimize off-target effects on other PI3K isoforms that are crucial for normal cellular functions in other tissues, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[8]

This compound inhibits the PI3Kδ signaling pathway.

Preclinical Antineoplastic Activity

The antitumor effects of this compound have been extensively evaluated in a range of preclinical models, demonstrating potent activity both in vitro and in vivo.

In Vitro Activity

This compound has shown potent inhibitory activity against the PI3Kδ enzyme and B-cell lymphoma cell lines.

| Assay Type | Target/Cell Line | IC50 Value |

| Biochemical Assay | PI3Kδ | 0.8 - 3 nM[8] |

| Cellular Assay | B-cell lymphoma cell lines | 0.005 - 5 µM[8] |

| Human Whole Blood Assay | PI3Kδ | 0.8 - 3 nM[8] |

| Recombinant Human p110δ/p85α (Sf21 insect cells) | PI3Kδ | 0.3 nM[9] |

This compound exhibits high selectivity for the PI3Kδ isoform, with over 250-fold greater potency against PI3Kδ compared to other PI3K isoforms.[8]

In Vivo Activity

In vivo studies using xenograft models of B-cell lymphoma have demonstrated significant tumor growth inhibition with this compound treatment.

| Animal Model | Tumor Model | Treatment | Tumor Growth Inhibition (TGI) |

| Rat | Pharmacodynamics (PD) study | 0.1 mg/kg | Long-lasting and strong inhibition of B-cell activation[8] |

Further detailed quantitative data on TGI from specific xenograft models were not publicly available in the searched literature.

Clinical Antineoplastic Activity

This compound is being investigated in multiple clinical trials for the treatment of relapsed or refractory hematological malignancies.

Phase I/Ib Study in Relapsed/Refractory Lymphoma (NCT03128164 & NCT03786926)

Early-phase studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory lymphomas. These studies established a recommended Phase 2 dose (RP2D) of 30 mg once daily.[10]

Detailed efficacy data such as ORR, CRR, and PFS from these early-phase trials were not fully available in the public domain at the time of this review.

Phase II Registration Trial in Follicular Lymphoma and Marginal Zone Lymphoma (NCT04849351)

A pivotal Phase II study was initiated in China to evaluate this compound as a monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[5]

| Indication | Number of Patients | Primary Endpoint |

| Relapsed/Refractory Follicular Lymphoma (FL) | ~100 | Objective Response Rate (ORR)[5] |

| Relapsed/Refractory Marginal Zone Lymphoma (MZL) | ~80 | Objective Response Rate (ORR)[5] |

Topline results for the FL cohort were anticipated in the second half of 2023. As of the latest information, detailed efficacy data from this trial, including ORR, Complete Response Rate (CRR), and Progression-Free Survival (PFS), have not been fully published. For context, other PI3K inhibitors have shown efficacy in similar patient populations. For example, in a study of the PI3Kδ and CK1ε inhibitor umbralisib, the ORR in patients with relapsed or refractory MZL was 49%, with a 16% CR rate. In patients with relapsed or refractory FL, the ORR was 43% with a 3% CR rate.[1][11]

Combination Therapies

Preclinical studies suggest that this compound may have synergistic effects when combined with other anticancer agents.

-

Rituximab: The combination of PI3K inhibitors with the anti-CD20 antibody rituximab has shown promise in preclinical models of B-cell malignancies, suggesting a potential for enhanced efficacy.[6][12]

-

BTK Inhibitors: Dual blockade of the BCR pathway with a PI3Kδ inhibitor like this compound and a Bruton's tyrosine kinase (BTK) inhibitor (e.g., ibrutinib, zanubrutinib) is a rational combination that has shown synergistic effects in preclinical models of aggressive lymphomas.[9]

-

Venetoclax: The BCL-2 inhibitor venetoclax has demonstrated synergistic effects with PI3K inhibitors in preclinical lymphoma models, providing a strong rationale for clinical investigation of this combination.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antineoplastic activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96- or 384-well)

-

B-cell lymphoma cell lines

-

Culture medium

-

This compound (or other test compounds)

-

Luminometer

Protocol:

-

Cell Plating: Seed B-cell lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for CellTiter-Glo® cell viability assay.

PI3Kδ Kinase Assay (Transcreener® ADP² FP Assay)

This is a fluorescence polarization (FP)-based immunoassay that measures the ADP produced by the kinase reaction.

Materials:

-

Transcreener® ADP² FP Assay Kit (BellBrook Labs)

-

Recombinant human PI3Kδ enzyme

-

PIP2 substrate

-

ATP

-

This compound (or other test compounds)

-

384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.

-

Reaction Mixture: Prepare a reaction mixture containing the PI3Kδ enzyme, PIP2 substrate, and reaction buffer.

-

Kinase Reaction:

-

Add the test compound to the wells of a 384-well plate.

-

Add the enzyme/substrate mixture to initiate the reaction.

-

Incubate at room temperature for the desired time (e.g., 60 minutes).

-

-

Detection:

-

Add the ADP Detection Mixture (containing ADP Alexa633 Tracer and ADP² Antibody) to each well to stop the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

B-Cell Activation Analysis by Flow Cytometry

This protocol describes the analysis of B-cell activation markers, such as CD86, using flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

B-cell stimuli (e.g., anti-IgM, CpG)

-

This compound

-

Fluorochrome-conjugated antibodies (e.g., anti-CD19, anti-CD86)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Isolate PBMCs from healthy donor blood.

-

Culture the PBMCs and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulate the B-cells with an appropriate stimulus (e.g., anti-IgM) for 24-48 hours.

-

-

Antibody Staining:

-

Harvest the cells and wash with FACS buffer.

-

Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against B-cell surface markers (e.g., CD19 for B-cell identification and CD86 for activation).

-

Incubate on ice for 30 minutes in the dark.

-

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis:

-

Gate on the CD19-positive B-cell population.

-

Analyze the expression of CD86 on the B-cells.

-

Determine the effect of this compound on the upregulation of CD86 expression following stimulation.

-

Lymphoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of a lymphoma PDX model to evaluate the in vivo efficacy of this compound.

Materials:

-

Fresh tumor tissue from a lymphoma patient

-

Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG)

-

Surgical tools

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Obtain fresh, sterile tumor tissue from a consenting patient.

-

Mechanically or enzymatically dissociate the tumor tissue to obtain a single-cell suspension or small tumor fragments.

-

Subcutaneously implant the tumor cells/fragments (optionally mixed with Matrigel) into the flank of immunocompromised mice.[1][15]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are established and reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).[15]

-

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule.

-

Administer the vehicle control to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor volumes two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) percentage.

-

Workflow for a lymphoma patient-derived xenograft (PDX) study.

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with demonstrated antineoplastic activity in preclinical models and early clinical trials for B-cell malignancies. Its targeted mechanism of action offers the potential for a favorable efficacy and safety profile. Further clinical investigation, both as a monotherapy and in combination with other anticancer agents, is warranted to fully elucidate its therapeutic potential in the treatment of follicular lymphoma, marginal zone lymphoma, and other hematological cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel PI3Kδ inhibitors.

References

- 1. aacr.org [aacr.org]

- 2. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Venetoclax Synergizes with Radiotherapy for Treatment of B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Venetoclax and dinaciclib elicit synergistic preclinical efficacy against hypodiploid acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. fwgeresearch.org [fwgeresearch.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical and phase I and II trials of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical and Case Series Studies on the Combination of Venetoclax with Epigenetic Drugs in T-Cell Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination immunotherapy of B-cell non-Hodgkin's lymphoma with rituximab and interleukin-2: a preclinical and phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marginal zone lymphoma: present status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Venetoclax confers synthetic lethality to chidamide in preclinical models with transformed follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Amdizalisib: A Deep Dive into its Target Profile and Kinase Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amdizalisib (formerly HMPL-689) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by HUTCHMED, this compound is currently under investigation for the treatment of various hematological malignancies, particularly relapsed or refractory follicular lymphoma.[1][2] This technical guide provides a comprehensive overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, and are divided into four isoforms: α, β, γ, and δ. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[2] Dysregulation of the PI3Kδ pathway is a key driver in many B-cell malignancies, making it an attractive therapeutic target.[2] this compound was designed to offer high selectivity for PI3Kδ, potentially leading to a more favorable safety profile compared to less selective PI3K inhibitors.

Target Profile and Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kδ.[4] By selectively binding to and inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of the PI3Kδ/AKT signaling cascade ultimately leads to decreased proliferation and induction of apoptosis in cancer cells that are dependent on this pathway for survival.[5]

Kinase Selectivity

This compound has demonstrated high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ) and a broad panel of other protein kinases. Preclinical studies have shown that this compound is over 250-fold more selective for PI3Kδ compared to other PI3K isoforms.[5] Furthermore, at a concentration of 1 µM, this compound showed no significant inhibition of 319 other protein kinases, highlighting its specificity.[5]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro potency and selectivity of this compound against PI3K isoforms and in cellular assays.

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 0.8 - 3 | - |

| Other PI3K isoforms | >250-fold higher | >250x |

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms. Data compiled from preclinical studies.[5]

| Assay Type | Cell Line | IC50 |

| Cell Viability | B-cell lymphoma cell lines | 0.005 - 5 µM |

| Cellular pAKT inhibition | Various | 0.8 - 3 nM |

| Human Whole Blood Assay | - | 0.8 - 3 nM |

Table 2: Cellular activity of this compound.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Biochemical Kinase Inhibition Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP.

Materials:

-

Recombinant human PI3Kδ enzyme

-

This compound (or other test compounds)

-

PIP2 substrate

-

ATP

-

Transcreener™ ADP² FP Assay Kit (BellBrook Labs)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

-

384-well microplates

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the PI3Kδ enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the Transcreener™ ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

-

Incubate the plate for a further 60 minutes to allow the detection reagents to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Eurofins KinaseProfiler™ Panel)

This service is used to assess the selectivity of a compound against a large panel of protein kinases.

Protocol Overview:

-

This compound is submitted to a contract research organization (e.g., Eurofins).

-

The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

-

The kinase activity is typically measured using a radiometric assay ([³³P]-ATP filter binding) or other proprietary methods.

-

The percentage of inhibition for each kinase is determined relative to a vehicle control.

-

Results are provided as a list of kinases and their corresponding inhibition values, allowing for an assessment of the compound's selectivity.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

B-cell lymphoma cell lines

-

This compound

-

Cell culture medium and supplements

-

96-well clear-bottom white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Protocol:

-

Seed the B-cell lymphoma cells into the wells of the 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Caption: A generalized workflow for a biochemical kinase inhibition assay.

This compound Development Logic

Caption: The logical progression of this compound's development from preclinical to clinical stages.

References

- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. HUTCHMED - HUTCHMED Completes Patient Enrollment of Phase II Registration Trial of this compound in Follicular Lymphoma in China [hutch-med.com]

- 4. Mass balance, metabolism, and pharmacokinetics of [14C]this compound, a clinical-stage novel oral selective PI3Kδ inhibitor for the treatment of non-hodgkin’s lymphoma, in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Delving into the Preclinical Pharmacodynamics of Amdizalisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amdizalisib (HMPL-689) is an orally bioavailable, potent, and highly selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ). Its targeted inhibition of the PI3Kδ/AKT signaling pathway has shown significant promise in preclinical models of B-cell malignancies, leading to decreased proliferation and induced cell death in cancer cells overexpressing PI3Kδ.[1] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

This compound selectively binds to and inhibits PI3Kδ, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies, promoting the survival and proliferation of malignant cells. By specifically targeting the delta isoform, this compound is designed to spare other PI3K isoforms, potentially minimizing off-target effects and improving its safety profile.[1] The inhibition of PI3Kδ by this compound prevents the activation of the downstream AKT signaling cascade, a key regulator of cell growth, proliferation, and survival.

Below is a diagram illustrating the targeted inhibition of the PI3K/AKT signaling pathway by this compound.

In Vitro Activity of this compound

This compound has demonstrated potent and selective inhibitory activity against PI3Kδ in various in vitro assays.

Kinase Selectivity

Biochemical assays have confirmed the high selectivity of this compound for the PI3Kδ isoform.

| Kinase Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 0.8 - 3 | - |

| Other PI3K isoforms | >250-fold higher | >250x |

Table 1: In vitro kinase selectivity of this compound. IC50 values represent the concentration required for 50% inhibition of kinase activity.[2]

Cell-Based Assays

This compound has shown potent anti-proliferative effects in a panel of B-cell lymphoma cell lines.

| Cell Line | IC50 (µM) |

| B-cell Lymphoma Panel | 0.005 - 5 |

Table 2: In vitro cell viability IC50 values of this compound in B-cell lymphoma cell lines.[2]

In Vivo Pharmacodynamics of this compound

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in animal models of B-cell malignancies.

Rat Pharmacodynamics Study

A study in rats demonstrated that this compound effectively inhibits B-cell activation at low doses.

| Animal Model | Dose | Effect |

| Naïve Rats | 0.1 mg/kg | Long-lasting and strong inhibition of B-cell activation |

Table 3: In vivo pharmacodynamic effects of this compound on B-cell activation in rats.[2]

Human B-cell Lymphoma Xenograft Models

This compound has shown significant anti-tumor activity in human B-cell lymphoma cell line-derived xenograft models, both as a single agent and in combination with other therapeutic agents. While specific tumor growth inhibition data is not publicly available, studies have shown that this compound significantly improves the anti-tumor activity of standard-of-care agents.[2]

The following diagram illustrates a general workflow for a xenograft efficacy study.

Experimental Protocols

In Vitro Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

This assay biochemically quantifies the inhibitory activity of this compound against PI3Kδ and other kinase isoforms.

Principle: The Transcreener™ FP assay is a high-throughput screening assay that detects ADP, the invariant product of all kinase reactions. The assay uses a highly specific antibody to ADP that is coupled to a fluorescent tracer. When the tracer is bound to the antibody, it has a high fluorescence polarization value. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., ATP and a lipid substrate for PI3K), and this compound at various concentrations.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and this compound or vehicle control. Incubate at room temperature to allow the kinase reaction to proceed.

-

Detection: Add the Transcreener™ ADP² FP detection mix (containing ADP antibody and tracer) to each well.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent or CCK-8 Assay)

These assays determine the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Principle (CellTiter-Glo®): This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP.

Protocol Outline (CellTiter-Glo®):

-

Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Lysis and Luminescence: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates the luminescent reaction.

-

Measurement: Measure the luminescent signal using a luminometer.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value from the dose-response curve.

Rat Pharmacodynamics - B-cell Activation Assay

This ex vivo assay evaluates the ability of this compound to inhibit B-cell activation in whole blood.[2]

Principle: B-cell activation can be assessed by measuring the upregulation of cell surface markers, such as CD86, using flow cytometry.[2]

Protocol Outline:

-

Blood Collection: Collect whole blood from naïve rats.

-

Compound Incubation: Incubate the whole blood with various concentrations of this compound or vehicle control.

-

B-cell Stimulation: Stimulate B-cells in the blood with an activating agent (e.g., anti-IgD antibody).

-

Staining: Stain the blood cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD45RA) and an activation marker (e.g., CD86).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of activated B-cells (CD45RA+/CD86+).

-

Data Analysis: Calculate the inhibition of B-cell activation at each this compound concentration.

Conclusion

The preclinical pharmacodynamic data for this compound strongly support its development as a targeted therapy for B-cell malignancies. Its high potency and selectivity for PI3Kδ, coupled with demonstrated in vitro and in vivo activity, highlight its potential to be a valuable addition to the therapeutic landscape for patients with these cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this promising agent.

References

- 1. Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Preclinical pharmacokinetic characterization of this compound, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Amdizalisib in Mouse Xenograft Models of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated in B-cell malignancies. Aberrant activation of this pathway promotes the survival and proliferation of malignant B-cells, making PI3Kδ a key therapeutic target in lymphomas. Preclinical studies using mouse xenograft models have demonstrated the significant anti-tumor activity of this compound in various B-cell lymphoma subtypes.

These application notes provide a comprehensive overview of the use of this compound in mouse xenograft models of lymphoma, including its mechanism of action, detailed experimental protocols, and a summary of its preclinical efficacy.

Mechanism of Action

This compound selectively targets and inhibits PI3Kδ, a lipid kinase that plays a central role in the BCR signaling cascade. In normal B-cells, antigen binding to the BCR initiates a signaling cascade involving LYN and SYK, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This signaling cascade is crucial for B-cell proliferation, survival, and differentiation. In many B-cell lymphomas, this pathway is constitutively active, driving oncogenesis. By inhibiting PI3Kδ, this compound blocks the production of PIP3, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.[1]

References

Application Notes and Protocols for Amdizalisib in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amdizalisib (also known as HMPL-689) is a highly potent and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ)[1][2][3]. The PI3K pathway is a critical signaling cascade involved in essential cellular functions such as cell growth, proliferation, survival, and metabolism[4][5]. The delta isoform of PI3K plays a significant role in B-cell development and function by mediating signals from key B-cell receptors[2][3]. Aberrant activation of the PI3Kδ signaling pathway is a common feature in malignant B-cells, making it a promising therapeutic target for B-cell malignancies[2][3]. These application notes provide detailed methodologies for the preparation and use of this compound in in vitro cell culture experiments to assess its biological effects.

Mechanism of Action

This compound exerts its effect by selectively inhibiting the PI3Kδ enzyme. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. The subsequent reduction in activated AKT leads to the downregulation of the entire PI3K/AKT/mTOR signaling pathway, ultimately resulting in decreased cell proliferation and survival[1][4].

References

- 1. This compound (HMPL-689) | PI3Kδ inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. HUTCHMED - HUTCHMED Receives Breakthrough Therapy Designation in China for this compound (HMPL-689) for Treatment of Relapsed or Refractory Follicular Lymphoma [hutch-med.com]